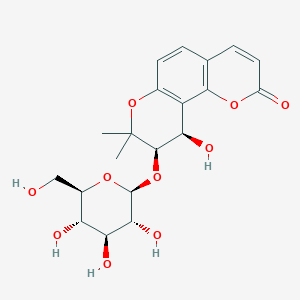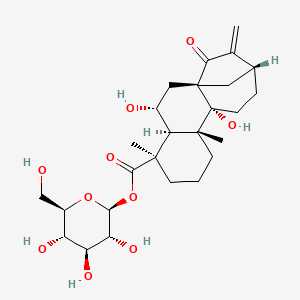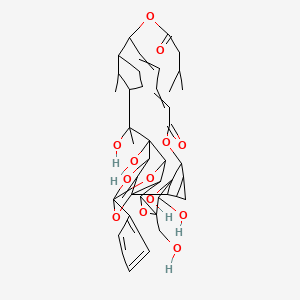
(6-Bromo-3-chloro-2-fluorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Bromo-3-chloro-2-fluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6BrClFN . It is a derivative of phenylmethanamine, which has been substituted with bromine, chlorine, and fluorine atoms .
Molecular Structure Analysis
The molecular structure of “(6-Bromo-3-chloro-2-fluorophenyl)methanamine” consists of a phenyl ring with bromine, chlorine, and fluorine substituents, and a methanamine group .Wissenschaftliche Forschungsanwendungen
Halogenated Compounds in Material Science and Chemistry
Halogenated organic compounds, such as those containing bromo, chloro, and fluoro groups, are of significant interest in various scientific research areas due to their unique chemical properties. These properties make them valuable in the development of pharmaceuticals, advanced materials, and chemical synthesis methodologies.
Environmental and Health Impact Studies
Studies on Polybrominated Dibenzo-p-dioxins and Dibenzofurans highlight the environmental and health impacts of halogenated compounds, showing their persistence and bioaccumulation potential. Such research underscores the importance of understanding the environmental fate and toxicological effects of halogenated organic compounds, including those with structures similar to (6-Bromo-3-chloro-2-fluorophenyl)methanamine (Mennear & Lee, 1994).
Synthetic Methodologies
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl illustrates the synthesis of complex halogenated molecules, which is crucial for creating intermediates used in pharmaceuticals and organic materials (Qiu et al., 2009). This kind of research is essential for developing new methodologies to synthesize compounds like (6-Bromo-3-chloro-2-fluorophenyl)methanamine more efficiently.
Halogen Bonding in Supramolecular Chemistry
Research on Halogenation in the Rhodophyta and similar studies demonstrate the unique reactivity and bonding characteristics of halogen atoms in organic compounds, which are exploited in designing novel materials and catalysts (Fenical, 1975). Such properties could be relevant to the applications of (6-Bromo-3-chloro-2-fluorophenyl)methanamine in material science or as a catalyst in organic synthesis.
Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
The mode of action of (6-Bromo-3-chloro-2-fluorophenyl)methanamine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence pathways related to carbon-carbon bond formation .
Pharmacokinetics
Similar compounds are often stored in dark places under an inert atmosphere at temperatures between 2-8°c , suggesting that these conditions may influence the compound’s bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound’s action could result in the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (6-Bromo-3-chloro-2-fluorophenyl)methanamine. For instance, the compound is often stored in dark places under an inert atmosphere at temperatures between 2-8°C , suggesting that light, oxygen, and temperature could affect its stability and efficacy.
Eigenschaften
IUPAC Name |
(6-bromo-3-chloro-2-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGXCQGKFGXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

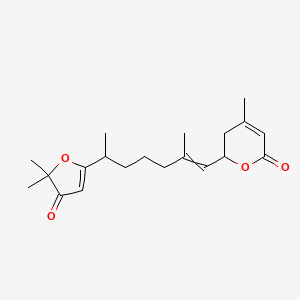
![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)
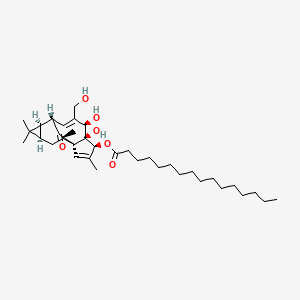
![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)
